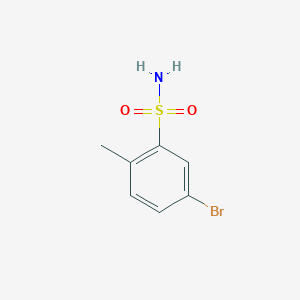

5-Bromo-2-methylbenzenesulfonamide

Description

BenchChem offers high-quality 5-Bromo-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNSWDXUWUJLLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368698 | |

| Record name | 5-bromo-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56919-16-5 | |

| Record name | 5-bromo-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methylbenzenesulfonamide is a halogenated aromatic sulfonamide that serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical compounds and other complex molecules. Its bifunctional nature, possessing both a reactive sulfonamide group and a bromine atom amenable to cross-coupling reactions, makes it a versatile building block. This technical guide provides a comprehensive overview of the core chemical and physical properties of 5-Bromo-2-methylbenzenesulfonamide, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications as a synthetic intermediate. All quantitative data are summarized for clarity, and key experimental workflows are visualized to facilitate understanding and implementation in a laboratory setting.

Chemical and Physical Properties

5-Bromo-2-methylbenzenesulfonamide is a solid at room temperature.[1] A summary of its key chemical and physical properties is presented in the table below. While a specific melting point is not consistently reported in publicly available literature, its solid form is noted.[1] Information on its solubility in various organic solvents is not extensively documented, necessitating empirical determination for specific applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈BrNO₂S | [1][2][3][4] |

| Molecular Weight | 250.11 g/mol | [1][2][3][4] |

| CAS Number | 56919-16-5 | [1][2][3][4] |

| Appearance | Solid | [1] |

| Melting Point | Not available | [5] |

| Solubility | Data not available |

Synthesis and Characterization

The synthesis of 5-Bromo-2-methylbenzenesulfonamide is typically achieved through a two-step process starting from 4-bromotoluene. The first step involves the chlorosulfonation of 4-bromotoluene to yield the key intermediate, 5-bromo-2-methylbenzenesulfonyl chloride. The subsequent step is the amination of this sulfonyl chloride to afford the desired sulfonamide.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-methylbenzenesulfonyl chloride

This procedure is based on the general method for the chlorosulfonation of aromatic compounds.

-

Materials: 4-bromotoluene, chlorosulfonic acid, dichloromethane (DCM), ice.

-

Procedure:

-

In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer.

-

Dissolve 4-bromotoluene in dichloromethane and cool the flask in an ice bath.

-

Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 5-bromo-2-methylbenzenesulfonyl chloride, which can be used in the next step without further purification or purified by recrystallization or column chromatography.

-

Step 2: Synthesis of 5-Bromo-2-methylbenzenesulfonamide

This protocol is a general procedure for the amination of arylsulfonyl chlorides.[6]

-

Materials: 5-bromo-2-methylbenzenesulfonyl chloride, concentrated aqueous ammonia, water.

-

Procedure:

-

In a suitable flask, add the crude 5-bromo-2-methylbenzenesulfonyl chloride.

-

Add an excess of concentrated aqueous ammonia to the flask. The reaction is often exothermic and should be cooled in an ice bath.

-

Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC.

-

Upon completion, the solid product, 5-Bromo-2-methylbenzenesulfonamide, will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash it with cold water to remove any remaining ammonia and ammonium salts.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-Bromo-2-methylbenzenesulfonamide.

-

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Ar-H): Expected in the range of δ 7.0-8.0 ppm. The substitution pattern will lead to a specific splitting pattern (e.g., doublets and doublet of doublets).

-

Sulfonamide Protons (-SO₂NH₂): A broad singlet is expected, and its chemical shift can vary depending on the solvent and concentration.

-

Methyl Protons (-CH₃): A singlet is expected in the upfield region, typically around δ 2.0-2.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons (Ar-C): Signals are expected in the range of δ 120-145 ppm. The carbon attached to the bromine atom (C-Br) and the carbon attached to the sulfonamide group (C-SO₂) will have distinct chemical shifts.

-

Methyl Carbon (-CH₃): A signal is expected in the upfield region, typically around δ 15-25 ppm.

IR (Infrared) Spectroscopy:

-

N-H Stretching: Two bands are expected in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide.

-

S=O Stretching: Two strong absorption bands are expected for the sulfonyl group, typically around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).

-

C-H Stretching (Aromatic and Alkyl): Signals will be present around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

C=C Stretching (Aromatic): Peaks are expected in the 1450-1600 cm⁻¹ region.

Applications in Research and Drug Development

The primary utility of 5-Bromo-2-methylbenzenesulfonamide lies in its role as a versatile synthetic intermediate. The presence of the bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functional groups at this position. The sulfonamide moiety can also be further functionalized. This dual reactivity makes it a valuable precursor for the synthesis of more complex molecules with potential biological activity.

Safety and Handling

5-Bromo-2-methylbenzenesulfonamide is classified as acutely toxic if swallowed.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-2-methylbenzenesulfonamide is a key synthetic building block with significant potential in the fields of medicinal chemistry and materials science. This technical guide has provided a consolidated overview of its chemical properties, a detailed methodology for its synthesis, and an outline of its expected spectroscopic characteristics. The provided experimental protocols and workflows are intended to serve as a practical resource for researchers and professionals engaged in the synthesis and application of this and related compounds. Further investigation into the quantitative properties, such as solubility and melting point, would be beneficial for its broader application.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 791844-02-5 CAS MSDS (5-bromo-2-methoxy-N-(2-methylphenyl)benzenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. store.p212121.com [store.p212121.com]

- 4. usbio.net [usbio.net]

- 5. anaxlab.com [anaxlab.com]

- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

An In-depth Technical Guide to 5-Bromo-2-methylbenzenesulfonamide (CAS: 56919-16-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methylbenzenesulfonamide is a halogenated aromatic sulfonamide that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structural features, including a reactive bromine atom and a sulfonamide moiety, make it an attractive scaffold for the synthesis of diverse molecular architectures with a wide range of potential biological activities. This technical guide provides a comprehensive overview of the available data on 5-Bromo-2-methylbenzenesulfonamide, including its physicochemical properties, spectroscopic data, a plausible synthetic route, and an exploration of its potential applications in drug development, particularly in the context of enzyme inhibition.

Core Compound Properties

5-Bromo-2-methylbenzenesulfonamide is a solid compound at room temperature.[1] While a specific melting point is not consistently reported in publicly available literature, related compounds such as 2-bromo-5-methylbenzoic acid have a melting point in the range of 136-140 °C. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 56919-16-5 | [1][2] |

| Molecular Formula | C₇H₈BrNO₂S | [1][2] |

| Molecular Weight | 250.11 g/mol | [1][2] |

| Appearance | Solid | [1] |

| SMILES | CC1=C(C=C(C=C1)Br)S(=O)(=O)N | [1] |

| InChI | 1S/C7H8BrNO2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, and the amine protons of the sulfonamide group. The aromatic protons would appear as a complex multiplet in the downfield region (typically 7.0-8.0 ppm). The methyl protons would present as a singlet further upfield (around 2.5 ppm). The chemical shift of the NH₂ protons can be broad and variable depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule. The aromatic carbons would resonate in the 120-145 ppm range, with the carbon attached to the bromine atom showing a characteristic shift. The methyl carbon would appear at a higher field (around 20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of 5-Bromo-2-methylbenzenesulfonamide would exhibit characteristic absorption bands for its functional groups. Key expected vibrations include:

-

N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide.[4]

-

S=O stretching: Two strong absorption bands between 1350-1300 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).[4]

-

C-Br stretching: A band in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of 5-Bromo-2-methylbenzenesulfonamide involves the chlorosulfonation of 4-bromotoluene followed by amination.

Caption: Synthetic workflow for 5-Bromo-2-methylbenzenesulfonamide.

Step 1: Synthesis of 5-Bromo-2-methylbenzenesulfonyl chloride

Materials:

-

4-Bromotoluene

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Ice

Protocol:

-

In a fume hood, dissolve 4-bromotoluene in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 5-bromo-2-methylbenzenesulfonyl chloride.

Step 2: Synthesis of 5-Bromo-2-methylbenzenesulfonamide

Materials:

-

5-Bromo-2-methylbenzenesulfonyl chloride

-

Aqueous ammonia (concentrated)

-

Dichloromethane (DCM)

Protocol:

-

Dissolve the crude 5-bromo-2-methylbenzenesulfonyl chloride in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add concentrated aqueous ammonia to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 5-Bromo-2-methylbenzenesulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Applications in Drug Development

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents. The presence of a bromine atom on the aromatic ring of 5-Bromo-2-methylbenzenesulfonamide provides a handle for further structural modifications through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening.

Enzyme Inhibition

Benzenesulfonamide derivatives are known to be effective inhibitors of various enzymes, including carbonic anhydrases, kinases, and proteases. The sulfonamide moiety can act as a zinc-binding group in the active site of metalloenzymes. While specific inhibitory activities for 5-Bromo-2-methylbenzenesulfonamide have not been extensively reported, its structural similarity to known enzyme inhibitors suggests it could be a valuable starting point for the design of novel inhibitors. For instance, various substituted benzenesulfonamides have been evaluated as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer progression.[5]

References

- 1. Topoisomerase I inhibition and cytotoxicity of 5-bromo- and 5-phenylterbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. 56919-16-5|5-Bromo-2-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 4. znaturforsch.com [znaturforsch.com]

- 5. Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-2-methylbenzenesulfonamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, synthesis, and characterization of 5-Bromo-2-methylbenzenesulfonamide. The information is intended to support research and development activities in medicinal chemistry and related fields.

Core Molecular Data

5-Bromo-2-methylbenzenesulfonamide is a substituted aromatic sulfonamide. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | 5-Bromo-2-methylbenzenesulfonamide | |

| CAS Number | 56919-16-5 | [1] |

| Chemical Formula | C₇H₈BrNO₂S | [1] |

| Molecular Weight | 250.11 g/mol | [1] |

| SMILES String | CC1=C(C=C(C=C1)Br)S(=O)(=O)N | |

| InChI Key | FXNSWDXUWUJLLI-UHFFFAOYSA-N | |

| Physical Form | Solid |

Synthesis and Characterization Workflow

The synthesis of 5-Bromo-2-methylbenzenesulfonamide typically follows established methods for the preparation of aryl sulfonamides. A general workflow, from synthesis to characterization, is depicted in the following diagram.

Experimental Protocols

Synthesis of 5-Bromo-2-methylbenzenesulfonamide

This protocol is a representative method for the synthesis of aryl sulfonamides and can be adapted for 5-Bromo-2-methylbenzenesulfonamide.

Materials:

-

2-Methyl-5-bromoaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sulfur dioxide (SO₂)

-

Copper(II) chloride (CuCl₂)

-

Ammonium hydroxide (NH₄OH)

-

Ice

-

Suitable organic solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Diazotization: Dissolve 2-Methyl-5-bromoaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 15-20 minutes at this temperature.

-

Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent, and add copper(II) chloride as a catalyst. Cool this solution to 0-5 °C. Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution. Stir the reaction mixture at a low temperature until the evolution of nitrogen gas ceases.

-

Work-up of Sulfonyl Chloride: After the reaction is complete, extract the resulting 5-bromo-2-methylbenzene-1-sulfonyl chloride into an organic solvent like diethyl ether. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the crude sulfonyl chloride.

-

Amination: Add the crude 5-bromo-2-methylbenzene-1-sulfonyl chloride to an excess of concentrated ammonium hydroxide solution. Stir the mixture vigorously. The sulfonamide will precipitate out of the solution.

-

Purification: Collect the precipitated solid by filtration and wash it thoroughly with cold water. The crude 5-Bromo-2-methylbenzenesulfonamide can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure product.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals would include a singlet for the methyl protons (around 2.5 ppm), aromatic protons in the region of 7-8 ppm, and a broad singlet for the sulfonamide NH₂ protons, the chemical shift of which can be concentration-dependent.

-

¹³C NMR Analysis: Acquire the carbon NMR spectrum to identify the number of unique carbon environments. Expected signals would include the methyl carbon, and six distinct aromatic carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the solid directly using an ATR-FTIR spectrometer.

-

Analysis: Record the spectrum over the range of 4000-400 cm⁻¹. Key characteristic absorption bands to identify include:

-

N-H stretching vibrations of the sulfonamide group (two bands in the region of 3400-3200 cm⁻¹).

-

Asymmetric and symmetric S=O stretching vibrations (strong bands around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively).

-

Aromatic C-H and C=C stretching vibrations.

-

C-Br stretching vibration (in the fingerprint region).

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent.

-

Analysis: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The mass spectrum should show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (250.11 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observable in the molecular ion cluster.

Predicted Spectral Data

Based on the structure of 5-Bromo-2-methylbenzenesulfonamide and data from analogous compounds, the following spectral characteristics are predicted.

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Protons | 2.5 | s | 3H | -CH₃ |

| 7.2-7.8 | m | 3H | Aromatic-H | |

| ~5.0-7.0 (broad) | s | 2H | -SO₂NH₂ |

| FT-IR (Predicted) | Wavenumber (cm⁻¹) | Intensity | Assignment |

| Vibrational Mode | ~3350, ~3250 | Medium | N-H stretch |

| ~1340 | Strong | Asymmetric S=O stretch | |

| ~1160 | Strong | Symmetric S=O stretch | |

| ~900 | Medium | S-N stretch |

Biological Activity and Potential Applications

While specific biological activity for 5-Bromo-2-methylbenzenesulfonamide is not extensively documented in publicly available literature, the sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents.[2] Sulfonamides exhibit a broad range of biological activities, including antibacterial, carbonic anhydrase inhibitory, and anticancer effects. The presence of a bromine atom can enhance the lipophilicity and metabolic stability of a molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties. Therefore, 5-Bromo-2-methylbenzenesulfonamide represents a valuable scaffold for the synthesis of novel compounds for biological screening and drug discovery programs.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from a lead compound, such as 5-Bromo-2-methylbenzenesulfonamide, to a potential drug candidate.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-methylbenzenesulfonamide, a key intermediate in the preparation of various pharmaceutical compounds. This document details the primary synthetic precursors, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

5-Bromo-2-methylbenzenesulfonamide is a substituted aromatic sulfonamide of interest in medicinal chemistry due to its presence as a structural motif in various biologically active molecules. Its synthesis is a critical step in the development of new therapeutic agents. This guide outlines a reliable and well-documented two-step synthetic pathway starting from readily available precursors.

The described synthesis involves the chlorosulfonation of 4-bromotoluene to yield the key intermediate, 5-bromo-2-methylbenzenesulfonyl chloride. This is followed by the amidation of the sulfonyl chloride to produce the final product, 5-Bromo-2-methylbenzenesulfonamide.

Synthetic Pathway Overview

The synthesis of 5-Bromo-2-methylbenzenesulfonamide is achieved through a two-step process, as illustrated in the pathway below.

Caption: Overall synthetic pathway for 5-Bromo-2-methylbenzenesulfonamide.

Precursor and Product Data

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromotoluene | 106-38-7 | C₇H₇Br | 171.04 |

| 5-Bromo-2-methylbenzenesulfonyl chloride | 69321-56-8 | C₇H₆BrClO₂S | 269.55 |

| 5-Bromo-2-methylbenzenesulfonamide | 56919-16-5 | C₇H₈BrNO₂S | 250.12 |

Experimental Protocols

This section provides detailed experimental methodologies for the two key steps in the synthesis of 5-Bromo-2-methylbenzenesulfonamide.

Step 1: Synthesis of 5-Bromo-2-methylbenzenesulfonyl chloride

This procedure outlines the chlorosulfonation of 4-bromotoluene.

Caption: Experimental workflow for the synthesis of 5-Bromo-2-methylbenzenesulfonyl chloride.

Materials:

-

4-Bromotoluene

-

Chlorosulfonic acid (ClSO₃H)

-

Crushed ice

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

-

Ice bath

-

Heating mantle with temperature control

-

Buchner funnel and filter flask

-

Vacuum pump

Procedure:

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Carefully add chlorosulfonic acid (4 molar equivalents) to the flask and cool it to 0-5 °C using an ice bath.

-

Slowly add 4-bromotoluene (1 molar equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to 60-70 °C and maintain this temperature for 2 hours. The reaction progress can be monitored by TLC.

-

Cool the reaction mixture to room temperature.

-

In a separate large beaker, prepare a slurry of crushed ice and water.

-

Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

-

The product, 5-bromo-2-methylbenzenesulfonyl chloride, will precipitate as a solid.

-

Collect the solid by vacuum filtration using a Buchner funnel.

-

Wash the solid thoroughly with cold deionized water to remove any residual acid.

-

Dry the product under vacuum to obtain the crude 5-bromo-2-methylbenzenesulfonyl chloride. Further purification can be achieved by recrystallization from a suitable solvent like hexane.

Expected Yield: 75-85%

Step 2: Synthesis of 5-Bromo-2-methylbenzenesulfonamide

This procedure details the amidation of 5-bromo-2-methylbenzenesulfonyl chloride.

Caption: Experimental workflow for the synthesis of 5-Bromo-2-methylbenzenesulfonamide.

Materials:

-

5-Bromo-2-methylbenzenesulfonyl chloride

-

Concentrated aqueous ammonia (28-30%)

-

Deionized water

-

Ethanol

Equipment:

-

Beaker or Erlenmeyer flask with a magnetic stirrer

-

Ice bath

-

Buchner funnel and filter flask

-

Vacuum pump

-

Recrystallization apparatus

Procedure:

-

In a beaker or Erlenmeyer flask, place concentrated aqueous ammonia (10-15 molar equivalents).

-

Cool the ammonia solution in an ice bath.

-

Slowly add the crude or purified 5-bromo-2-methylbenzenesulfonyl chloride (1 molar equivalent) in small portions to the stirred, cold ammonia solution.

-

After the addition is complete, remove the ice bath and continue to stir the mixture vigorously at room temperature for 1-2 hours. A precipitate of 5-Bromo-2-methylbenzenesulfonamide will form.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold deionized water until the washings are neutral to pH paper.

-

Dry the crude product.

-

For further purification, recrystallize the crude 5-Bromo-2-methylbenzenesulfonamide from an ethanol/water mixture.

Expected Yield: 80-90%

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of 5-Bromo-2-methylbenzenesulfonamide. The described two-step process, starting from 4-bromotoluene, is an efficient and scalable route to this valuable pharmaceutical intermediate. The provided experimental protocols, quantitative data, and process visualizations are intended to assist researchers and scientists in the successful preparation of this compound for applications in drug discovery and development. Adherence to standard laboratory safety procedures is essential when performing these chemical transformations.

Spectroscopic Data for 5-Bromo-2-methylbenzenesulfonamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Bromo-2-methylbenzenesulfonamide, a key intermediate in various chemical syntheses. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Bromo-2-methylbenzenesulfonamide. These predictions are derived from analogous structures and standard spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | H-6 |

| ~7.5 | dd | 1H | H-4 |

| ~7.2 | d | 1H | H-3 |

| ~4.8 (broad s) | s | 2H | NH₂ |

| ~2.6 | s | 3H | CH₃ |

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~142 | C-1 (C-S) |

| ~138 | C-2 (C-CH₃) |

| ~135 | C-4 |

| ~133 | C-6 |

| ~128 | C-3 |

| ~121 | C-5 (C-Br) |

| ~20 | CH₃ |

Predicted in CDCl₃

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretch (asymmetric) |

| 3300-3200 | Medium | N-H stretch (symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1350-1300 | Strong | S=O stretch (asymmetric) |

| 1170-1150 | Strong | S=O stretch (symmetric) |

| ~900 | Strong | S-N stretch |

| 850-750 | Strong | C-H out-of-plane bend |

| 700-600 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 251/249 | Molecular ion [M]⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br isotopes |

| 187/185 | [M - SO₂]⁺ |

| 171/169 | [M - SO₂NH₂]⁺ |

| 155 | [M - Br - H]⁺ |

| 90 | [C₇H₆]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of 5-Bromo-2-methylbenzenesulfonamide.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Acquisition time: 3-4 seconds

-

Spectral width: -2 to 10 ppm

-

-

Processing: Fourier transform the acquired FID, phase the spectrum, and calibrate the chemical shifts using the residual solvent peak as a reference.

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher) NMR Spectrometer.

-

Pulse Program: Standard proton-decoupled pulse program.

-

Acquisition Parameters:

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Acquisition time: 1-2 seconds.

-

Spectral width: 0 to 220 ppm.

-

-

Processing: Apply a Fourier transform to the FID and phase the spectrum. Calibrate the chemical shifts using the solvent signal.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid 5-Bromo-2-methylbenzenesulfonamide sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: FT-IR Spectrometer.

-

Mode: ATR.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of 5-Bromo-2-methylbenzenesulfonamide (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

-

Instrument: Mass Spectrometer with an EI source.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Inlet System: Direct insertion probe or gas chromatography inlet.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Solubility of 5-Bromo-2-methylbenzenesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-methylbenzenesulfonamide, a key consideration for its application in research and development. Understanding the solubility of this compound is crucial for designing synthetic routes, developing purification methods, and formulating it for biological assays. This document outlines experimental protocols for solubility determination and presents illustrative solubility data in common organic solvents.

Quantitative Solubility Data

The following table summarizes the illustrative solubility of 5-Bromo-2-methylbenzenesulfonamide in a range of organic solvents at a standard temperature. This data is provided as a representative example for comparison purposes. Actual solubility can be influenced by experimental conditions and the purity of both the solute and the solvent.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Acetone | 25 | 150 |

| Ethanol | 25 | 85 |

| Methanol | 25 | 120 |

| Dichloromethane (DCM) | 25 | 200 |

| Chloroform | 25 | 180 |

| Ethyl Acetate | 25 | 95 |

| Dimethyl Sulfoxide (DMSO) | 25 | >300 |

| Toluene | 25 | 25 |

| Hexane | 25 | <1 |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental component of physicochemical characterization. The following protocols describe methods for both qualitative and quantitative assessment of the solubility of 5-Bromo-2-methylbenzenesulfonamide.[1]

2.1. Qualitative Solubility Assessment

This method provides a rapid preliminary screening to identify suitable solvents.

Materials:

-

5-Bromo-2-methylbenzenesulfonamide

-

Small test tubes or vials (e.g., 1.5 mL or 2 mL)

-

A selection of organic solvents (e.g., Acetone, Ethanol, Methanol, Dichloromethane, Chloroform, Ethyl Acetate, Dimethyl Sulfoxide, Toluene, Hexane)

-

Vortex mixer

-

Spatula

-

Pipettes

Procedure:

-

Label a series of test tubes, one for each solvent.

-

Add approximately 5-10 mg of 5-Bromo-2-methylbenzenesulfonamide to each tube.

-

Add 1 mL of the corresponding solvent to each tube.

-

Securely cap the tubes and vortex each sample for 30-60 seconds.[1]

-

Allow the samples to stand for a few minutes and visually inspect for undissolved solid.

-

Classify the solubility based on visual inspection:

2.2. Quantitative Solubility Determination (Equilibrium Method)

This protocol provides a more precise measurement of solubility.

Materials:

-

5-Bromo-2-methylbenzenesulfonamide

-

Scintillation vials or other sealable containers

-

Orbital shaker or rotator

-

Constant temperature bath

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Equilibration:

-

Sample Collection and Preparation:

-

Analysis:

-

Prepare a series of standard solutions of 5-Bromo-2-methylbenzenesulfonamide of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.[1]

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination process.

Caption: Workflow for Quantitative Solubility Determination.

This guide provides foundational information and methodologies for assessing the solubility of 5-Bromo-2-methylbenzenesulfonamide. Researchers are encouraged to adapt these protocols to their specific experimental needs and to determine solubility under various conditions to fully characterize this compound for its intended applications.

References

The Versatility of a Privileged Scaffold: An In-depth Technical Guide to the Potential Applications of Substituted Benzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in the design of a diverse array of therapeutic agents. Its unique chemical properties, including the ability to act as a hydrogen bond donor and acceptor and to coordinate with metal ions in enzyme active sites, have led to its incorporation into drugs targeting a wide range of diseases. This technical guide provides a comprehensive overview of the current and emerging applications of substituted benzenesulfonamides, with a focus on their mechanisms of action, quantitative structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Anticancer Activity: Targeting Tumor-Associated Enzymes

Substituted benzenesulfonamides have emerged as a significant class of anticancer agents, primarily through their potent and often selective inhibition of carbonic anhydrases (CAs).[1][2][3][4][5]

Carbonic Anhydrase Inhibition

Carbonic anhydrases, particularly isoforms CA IX and XII, are overexpressed in many hypoxic tumors and play a crucial role in tumor progression by regulating intra- and extracellular pH.[2][3] Benzenesulfonamides, with their primary sulfonamide group (-SO₂NH₂), act as potent inhibitors by coordinating to the zinc ion in the enzyme's active site.[4][6] This inhibition disrupts the pH balance in the tumor microenvironment, leading to apoptosis and suppression of tumor growth.[3]

The "tail approach" is a common strategy in designing selective CA inhibitors, where various moieties are attached to the benzenesulfonamide scaffold to interact with the active site cavity, thereby enhancing potency and isoform selectivity.[5][7][8]

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

| Compound | Target Isoform(s) | Inhibition Constant (Kᵢ) / IC₅₀ | Cell Line(s) | Reference |

| VD11-4-2 | CA IX | K_d_ = 50 pM | - | [1] |

| Compound 13 | CA IX | K_d_ = 4.5 pM | - | [1] |

| Compound 14 | CA IX | K_d_ = 4.5 pM | - | [1] |

| Compound 7a | hCA I, II, IX, XII | K_I_ = 47.1 nM, 35.9 nM, 170.0 nM, 149.9 nM | Hep3B, A549 | [2] |

| Compound 7d | hCA I, II, IX, XII | - | Hep3B, A549 | [2] |

| Compound 7g | hCA I, II, IX, XII | - | Hep3B | [2] |

| Compound 7j | hCA I, II, IX, XII | - | A549 | [2] |

| Compound 7k | hCA I, II, IX, XII | - | Hep3B | [2] |

| Compound 7o | hCA I, II, IX, XII | - | Hep3B, A549 | [2] |

| Compound 12d | hCA IX | GI% = 62% | MDA-MB-468 | [3] |

| Compound 12i | hCA IX | K_I_ = 38.8 nM | MDA-MB-468, CCRF-CM | [3] |

| Compound 4e | - | IC₅₀ = 3.58 µM, 4.58 µM | MDA-MB-231, MCF-7 | [5] |

| Compound 4g | - | IC₅₀ = 5.54 µM, 2.55 µM | MDA-MB-231, MCF-7 | [5] |

| Pyrazoline Derivatives | MMP-2, MMP-9, hCA IX, hCA XII, COX-2 | Potent antiproliferative activity | A549, MCF-7, HeLa, COLO 205 | [4] |

Signaling Pathway: Carbonic Anhydrase IX Inhibition in Hypoxic Tumor Cells

Caption: Inhibition of carbonic anhydrase IX by benzenesulfonamides.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity of compounds against carbonic anhydrase is the stopped-flow CO₂ hydrase assay.[9]

-

Enzyme and Inhibitor Preparation: A solution of the purified human carbonic anhydrase isoform (e.g., hCA I, II, IX, or XII) is prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). The benzenesulfonamide inhibitor is dissolved in a solvent such as DMSO to create a stock solution, from which serial dilutions are made.

-

Assay Procedure: The assay is performed using a stopped-flow instrument. One syringe contains the enzyme solution, and the other contains a CO₂-saturated solution with a pH indicator (e.g., phenol red).

-

Measurement: The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the CO₂ is hydrated to carbonic acid, causing a decrease in pH.

-

Inhibition Analysis: The initial rates of the enzymatic reaction are measured in the presence of varying concentrations of the inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentration. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Kinase Inhibition

Substituted benzenesulfonamides have also been developed as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.

-

AXL Kinase: N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides have been identified as potent, low nanomolar inhibitors of AXL kinase, a receptor tyrosine kinase involved in proliferation, survival, and migration.[10]

-

PI3K/mTOR: Propynyl-substituted benzenesulfonamide derivatives have been synthesized as dual inhibitors of PI3K and mTOR, two critical nodes in a signaling pathway frequently activated in cancers like hepatocellular carcinoma.[11]

-

TrkA: Certain benzenesulfonamide analogs have shown potential as inhibitors of Tropomyosin receptor kinase A (TrkA), a target for glioblastoma treatment.[12][13]

Quantitative Data: Kinase Inhibition

| Compound | Target Kinase | IC₅₀ | Cell Line(s) | Reference |

| 18d | AXL | 0.021 µM | - | [10] |

| 7k (NSC781406) | PI3K/mTOR | - | BEL-7404 | [11] |

| AL106 | TrkA | 58.6 µM | U87, MEF | [13] |

Experimental Workflow: Kinase Inhibition Assay

Caption: General workflow for a kinase inhibition assay.

Antiviral Activity

The benzenesulfonamide scaffold has been successfully exploited to develop antiviral agents against a variety of viruses.

Anti-HIV Activity

Benzenesulfonamide-containing phenylalanine derivatives have been designed as potent inhibitors of the HIV-1 capsid (CA) protein.[14][15] These compounds interfere with the viral life cycle at both early and late stages.[14][15]

Quantitative Data: Anti-HIV Activity

| Compound | Target | EC₅₀ | Virus Strain | Reference |

| 11l | HIV-1 CA | 90 nM | HIV-1NL4-3 | [14] |

| 11l | HIV-1 CA | 31 nM | HIV-2ROD | [14] |

Mechanism of Action: Dual-Stage HIV-1 Capsid Inhibition

Caption: Dual-stage inhibition of HIV-1 replication.

Anti-Influenza and Other Antiviral Activities

Benzenesulfonamide derivatives have also shown promise against other viruses:

-

Influenza Virus: Spirothiazolidinone derivatives of benzenesulfonamide have demonstrated activity against influenza A/H1N1 virus.[16][17]

-

Dengue and Zika Viruses: Certain benzenesulfonamide derivatives act as inhibitors of Calcium/Calmodulin-Dependent Protein Kinase (CaMKII), a host factor essential for dengue and Zika virus replication.[18]

-

Plant Viruses: Chalcone derivatives containing a benzenesulfonamide moiety have shown significant activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[19]

Quantitative Data: Broad-Spectrum Antiviral Activity

| Compound | Target Virus | EC₅₀ | Reference |

| 3d | Influenza A/H1N1 | 35-45 µM | [16] |

| 3e | Influenza A/H1N1 | 35-45 µM | [16] |

| 9 | Dengue Virus | 1.52 µM | [18] |

| 9 | Zika Virus | 1.91 µM | [18] |

| d2 | Tobacco Mosaic Virus | 51.65 µg/mL | [19] |

Experimental Protocol: Antiviral Activity Assay (CPE Reduction)

-

Cell Culture: Host cells susceptible to the virus of interest (e.g., Madin-Darby canine kidney (MDCK) cells for influenza) are seeded in 96-well plates.[16]

-

Compound Treatment and Infection: The cells are treated with serial dilutions of the benzenesulfonamide compounds and subsequently infected with the virus.

-

Incubation: The plates are incubated for a period sufficient for the virus to cause a cytopathic effect (CPE) in the untreated, infected control wells.

-

CPE Assessment: The CPE is visually scored under a microscope. Cell viability can be quantified using assays such as the MTS assay.

-

Data Analysis: The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits the viral CPE by 50%, is calculated.

Neurological Applications

The versatility of the benzenesulfonamide scaffold extends to the potential treatment of neurological and neurodegenerative disorders.

Alzheimer's Disease

-

Aβ Gene Expression and Oxidative Stress: A novel benzenesulfonamide has been shown to significantly affect the levels of oxidative biomarkers and the expression of amyloid-β peptides in a rat model of Alzheimer's disease.[20]

-

Multi-Target-Directed Ligands: Tryptanthrin derivatives with benzenesulfonamide substituents have been designed as multi-target agents for Alzheimer's, exhibiting cholinesterase inhibitory activity, inhibition of Aβ aggregation, and anti-neuroinflammatory properties.[21]

Quantitative Data: Anti-Alzheimer's Disease Activity

| Compound | Target/Activity | IC₅₀ / % Inhibition | Reference |

| 4h | Acetylcholinesterase (AChE) | 0.13 µM | [21] |

| 4h | Butyrylcholinesterase (BuChE) | 6.11 µM | [21] |

| 4h | Self-induced Aβ aggregation | 63.16% | [21] |

| 4h | NO production (anti-inflammatory) | 0.62 µM | [21] |

Pain Management

Cyclohexylamine- and piperidine-based benzenesulfonamides have been developed as potent and selective inhibitors of the voltage-gated sodium channel Naᵥ1.7, a key target for the treatment of pain.[22]

Other Therapeutic Applications

The broad utility of substituted benzenesulfonamides is further demonstrated by their application in other therapeutic areas:

-

Diuretics: The foundational application of sulfonamides, some benzenesulfonamide derivatives act as diuretics by inhibiting carbonic anhydrase in the kidneys.

-

Antidiabetic Agents: Glymidine sodium is a benzenesulfonamide derivative that has been used as an oral antidiabetic medication.[23]

-

Phospholipase A₂ Inhibition: A series of benzenesulfonamides have been evaluated as inhibitors of membrane-bound phospholipase A₂, with potential applications in treating myocardial infarction.[24]

-

AT₂ Receptor Antagonists: Novel benzenesulfonamide derivatives have been designed as selective antagonists of the Angiotensin II receptor subtype 2 (AT₂).[25]

-

Perforin Inhibition: A series of benzenesulfonamide inhibitors of perforin, a key protein in lymphocyte-mediated cell death, have been developed to mitigate graft rejection in bone marrow transplantation.[26]

-

Glyoxalase I Inhibition: Benzenesulfonamide derivatives have been identified as potent inhibitors of glyoxalase I, an enzyme overexpressed in cancer cells.[27]

-

Ion Channel Blockers: N-alkyl-benzenesulfonamides have been shown to act as open-channel blockers of the Kᵥ3.1 potassium channel.[28]

Synthesis and Characterization

The synthesis of substituted benzenesulfonamides often involves standard organic chemistry transformations. A common starting material is 4-aminobenzenesulfonamide (sulfanilamide), which can be modified through various reactions.

General Synthetic Scheme: Synthesis of 1,2,3-Triazole-Containing Benzenesulfonamides

A library of benzenesulfonamides incorporating 1,2,3-triazole rings was synthesized, and their carbonic anhydrase inhibitory activity was assessed.[29]

Caption: General synthetic route to triazole-substituted benzenesulfonamides.

Characterization: Newly synthesized compounds are typically characterized using a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure and purity of the compound.[29]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the S=O and N-H stretches of the sulfonamide.[29]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[29]

-

Elemental Analysis: To determine the elemental composition.[16]

Conclusion

The substituted benzenesulfonamide scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its versatility is evident in the wide range of biological targets it can be tailored to inhibit, leading to potential applications in oncology, virology, neurology, and beyond. Future research in this area will undoubtedly focus on refining the selectivity of these compounds to minimize off-target effects and on exploring novel substitution patterns to unlock new therapeutic possibilities. The combination of rational drug design, combinatorial chemistry, and advanced biological screening techniques will continue to drive the development of the next generation of benzenesulfonamide-based drugs.

References

- 1. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchportal.tuni.fi [researchportal.tuni.fi]

- 14. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. One-pot synthesis, characterization and antiviral properties of new benzenesulfonamide-based spirothiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. One-pot synthesis, characterization and antiviral properties of new benzenesulfonamide-based spirothiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antiviral properties and interaction of novel chalcone derivatives containing a purine and benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Benzenesulfonamide as a novel, pharmaceutical small molecule inhibitor on Aβ gene expression and oxidative stress in Alzheimer's Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Glymidine sodium - Wikipedia [en.wikipedia.org]

- 24. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists [frontiersin.org]

- 26. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-2-methylbenzenesulfonamide: A Versatile Building Block in Synthetic and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-2-methylbenzenesulfonamide is a substituted aromatic sulfonamide that has emerged as a valuable and versatile building block in organic synthesis, particularly in the construction of novel molecules with potential applications in medicinal chemistry. Its unique structural features, comprising a reactive bromine atom and a sulfonamide moiety on a toluene scaffold, offer multiple avenues for chemical modification, enabling the synthesis of a diverse range of derivatives. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 5-Bromo-2-methylbenzenesulfonamide, with a focus on its utility as a synthetic intermediate in drug discovery and development.

Physicochemical and Spectral Data

Precise characterization of a synthetic building block is paramount for its effective utilization. The following tables summarize the key physicochemical and spectral properties of 5-Bromo-2-methylbenzenesulfonamide.

Table 1: Physicochemical Properties of 5-Bromo-2-methylbenzenesulfonamide

| Property | Value | Source |

| CAS Number | 56919-16-5 | [1][2][3][4] |

| Molecular Formula | C₇H₈BrNO₂S | [1][2][3][4] |

| Molecular Weight | 250.11 g/mol | [1][2][3][4] |

| Physical Form | Solid | |

| Melting Point | Not available | [5] |

Table 2: Spectral Data of 5-Bromo-2-methylbenzenesulfonamide

| Spectrum Type | Key Signals and Interpretation |

| ¹H NMR | Data not explicitly found in search results. Expected signals would include aromatic protons with splitting patterns indicative of a 1,2,4-trisubstituted benzene ring, a singlet for the methyl group, and a broad singlet for the sulfonamide NH₂ protons. |

| ¹³C NMR | Data not explicitly found in search results. Expected signals would correspond to the seven carbon atoms of the molecule, with chemical shifts influenced by the bromo, methyl, and sulfonamide substituents on the aromatic ring. |

| FT-IR | Data not explicitly found in search results. Expected characteristic absorption bands would include N-H stretching vibrations for the sulfonamide group (around 3300-3400 cm⁻¹), S=O stretching vibrations (asymmetric and symmetric, around 1350 and 1160 cm⁻¹), and C-Br stretching vibrations. |

| Mass Spectrometry | Data not explicitly found in search results. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine. |

Synthesis of 5-Bromo-2-methylbenzenesulfonamide

While a specific, detailed experimental protocol for the synthesis of 5-Bromo-2-methylbenzenesulfonamide was not found in the provided search results, a general and plausible synthetic route can be inferred from standard organic chemistry principles. The synthesis would likely involve the chlorosulfonation of 4-bromotoluene followed by amination.

Logical Synthesis Workflow:

Caption: Plausible synthetic route to 5-Bromo-2-methylbenzenesulfonamide.

Applications as a Synthetic Building Block

The presence of a bromine atom on the aromatic ring makes 5-Bromo-2-methylbenzenesulfonamide an ideal substrate for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 5-position.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl compounds, which are common motifs in many biologically active molecules. 5-Bromo-2-methylbenzenesulfonamide can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to yield 5-substituted-2-methylbenzenesulfonamide derivatives.

General Reaction Scheme for Suzuki-Miyaura Coupling:

Caption: General scheme for the Suzuki-Miyaura coupling of 5-Bromo-2-methylbenzenesulfonamide.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for 5-Bromo-2-methylbenzenesulfonamide.

Materials:

-

5-Bromo-2-methylbenzenesulfonamide (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (0.05 equiv)

-

Ligand (if required, e.g., SPhos, JohnPhos) (0.2 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, THF/water, toluene/water)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask or pressure vessel, add 5-Bromo-2-methylbenzenesulfonamide, the arylboronic acid, the base, and a magnetic stir bar.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent system to the flask.

-

In a separate vial, weigh the palladium catalyst and ligand (if used) and add them to the reaction mixture under a positive flow of inert gas.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-methylbenzenesulfonamide.[6][7][8]

Table 3: Representative Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aryl Bromide | Phenylboronic acid | PdCl₂(Lₙ@β-CD) | K₃PO₄·7H₂O | Water | RT | 80-100 | [9] |

| Organic Halide | Arylboronic acid | Pd₂(dba)₃/JohnPhos | Cs₂CO₃ | THF/Water | 40 | - | [6] |

| Diaryl Bromide | Boronic ester | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 100 | 80 | [7] |

| Vinyl Iodide | Methylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water/THF | 80 | - | [6] |

Medicinal Chemistry Applications and Biological Activities

Sulfonamide-containing compounds are a well-established class of therapeutic agents with a broad spectrum of biological activities.[10] The ability to functionalize 5-Bromo-2-methylbenzenesulfonamide via cross-coupling reactions makes it a valuable scaffold for the synthesis of novel sulfonamide derivatives with potential pharmacological applications.

Derivatives of benzenesulfonamides have been reported to exhibit a wide range of biological activities, including:

-

Antibacterial: Sulfonamides were among the first effective antimicrobial drugs.[10]

-

Anti-inflammatory: Certain sulfonamide derivatives have shown potent anti-inflammatory properties.

-

Anticancer: The sulfonamide moiety is present in several anticancer drugs, and novel derivatives are continuously being explored for their antitumor activity.[11]

-

Antiviral: Some sulfonamides have been investigated for their antiviral efficacy.[10]

-

Antidiabetic: This class of compounds has also shown potential in the management of diabetes.[10]

While specific biological data for derivatives of 5-Bromo-2-methylbenzenesulfonamide were not explicitly detailed in the search results, the general importance of the sulfonamide scaffold in medicinal chemistry suggests that its derivatives are promising candidates for drug discovery programs. The synthesis of libraries of compounds based on this building block, followed by biological screening, could lead to the identification of new therapeutic leads.

Logical Workflow for Drug Discovery using 5-Bromo-2-methylbenzenesulfonamide:

Caption: Drug discovery workflow utilizing 5-Bromo-2-methylbenzenesulfonamide.

Safety Information

5-Bromo-2-methylbenzenesulfonamide is classified as acutely toxic if swallowed. Appropriate safety precautions should be taken when handling this compound.

Table 4: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

| GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Conclusion

5-Bromo-2-methylbenzenesulfonamide is a key synthetic intermediate with significant potential in the field of medicinal chemistry. Its amenability to palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a straightforward route to a wide array of novel sulfonamide derivatives. The established broad biological activity of the sulfonamide scaffold makes these derivatives attractive targets for drug discovery programs aimed at identifying new agents for a variety of therapeutic areas. While further characterization of its physical and spectral properties is warranted, the available information clearly establishes 5-Bromo-2-methylbenzenesulfonamide as a valuable tool for synthetic and medicinal chemists.

References

- 1. 5-Bromo-2-fluoro-N-methylbenzenesulfonamide(1531658-28-2) 1H NMR [m.chemicalbook.com]

- 2. store.p212121.com [store.p212121.com]

- 3. 56919-16-5|5-Bromo-2-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 4. usbio.net [usbio.net]

- 5. anaxlab.com [anaxlab.com]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. youtube.com [youtube.com]

- 8. rsc.org [rsc.org]

- 9. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajchem-b.com [ajchem-b.com]

- 11. In Silico Design, Synthesis, and Biological Evaluation of Anticancer Arylsulfonamide Endowed with Anti-Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromo-2-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methylbenzenesulfonamide is a versatile building block in organic synthesis, primarily owing to the reactivity of its bromine atom. This technical guide provides a comprehensive overview of the key transformations involving this moiety, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are presented to serve as a valuable resource for researchers in drug discovery and materials science.

Introduction

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents. The introduction of a bromine atom, as in 5-Bromo-2-methylbenzenesulfonamide, provides a reactive handle for further molecular elaboration. The C-Br bond in this compound is amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. Understanding the reactivity of this bromine atom is crucial for its effective utilization in the synthesis of complex molecular architectures. This guide will delve into the principal reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as nucleophilic aromatic substitution, providing insights into their mechanisms and practical execution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of new chemical bonds. The bromine atom in 5-Bromo-2-methylbenzenesulfonamide serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. The reaction of 5-Bromo-2-methylbenzenesulfonamide with various aryl or vinyl boronic acids or esters can generate a diverse range of biaryl and vinyl-substituted sulfonamides. These products are of significant interest in medicinal chemistry.[1][2]

General Reaction Scheme:

Where Ar-Br is 5-Bromo-2-methylbenzenesulfonamide and R-B(OR')2 is a boronic acid or ester.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromothiophene-2-sulfonamide | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 30 | 56-72[1] |

| 2 | 5-Bromo-1,2,3-triazine | Phenylboronic acid | Pd₂(dba)₃ (2.5) | dppf-CF₃ (5) | Ag₂CO₃ | EtCN/H₂O | 100 | 0.5 | 97[3][4][5] |

| 3 | Bromobenzene | Phenylboronic acid | Pd(OAc)₂ (0.1) | - | K₂CO₃ | DMF/H₂O | 40 | 1.5 | >90[2] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]

-

To a clean, oven-dried flask, add 5-Bromo-2-methylbenzenesulfonamide (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(PPh₃)₄ catalyst (5 mol%), and potassium phosphate (2.0 eq.).

-

Evacuate the flask and backfill with an inert gas (e.g., argon) three times to create an inert atmosphere.

-

Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

-

Stir the reaction mixture at 90-100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals. This reaction allows for the coupling of 5-Bromo-2-methylbenzenesulfonamide with a wide variety of primary and secondary amines.

General Reaction Scheme:

Where Ar-Br is 5-Bromo-2-methylbenzenesulfonamide and R1R2NH is a primary or secondary amine.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Benzamide | [Pd(cinnamyl)Cl]₂ (1.5) | XantPhos (6) | DBU | Toluene | 140 | - | 87[6] |

| 2 | Aryl Bromide | Primary/Secondary Amine | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-100 | - | -[7] |

| 3 | Aryl Halide | Amine | Pd ligated catalyst | - | Base | - | - | - | -[6] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [6]

-

In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.

-

Add 5-Bromo-2-methylbenzenesulfonamide and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-140 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is valuable for introducing alkynyl moieties into the 5-Bromo-2-methylbenzenesulfonamide scaffold, which can serve as versatile handles for further transformations, such as click chemistry.[8][9][10][11]

General Reaction Scheme:

Where Ar-Br is 5-Bromo-2-methylbenzenesulfonamide and H-C≡C-R is a terminal alkyne.

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Entry | Aryl Bromide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93[8] |

| 2 | Peptidic Aryl Bromide | Various Alkynes | [PdCl₂(CH₃CN)₂] / sXPhos | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | -[9] |

| 3 | Aryl Bromide | Terminal Alkyne | Pd[P(t-Bu)₃]₂ / CuI | K₃PO₄ | DMF | 80 | - | up to >99[11] |

Experimental Protocol: General Procedure for Sonogashira Coupling [8]

-

To a dry round-bottom flask, add 5-Bromo-2-methylbenzenesulfonamide (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

-

Seal the flask, then evacuate and backfill with an inert gas three times.

-

Under the inert atmosphere, add an anhydrous, degassed solvent (e.g., DMF or THF) and a base (e.g., triethylamine, 2.0 eq.).

-

Add the terminal alkyne (1.2 eq.) dropwise.

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until completion, as monitored by TLC.

-

After completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution, water, and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[10][12] This reaction allows for the vinylation of 5-Bromo-2-methylbenzenesulfonamide, leading to the synthesis of styrenyl-type derivatives.

General Reaction Scheme:

Caption: Catalytic cycle of the Heck reaction.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are predominant, the bromine atom of 5-Bromo-2-methylbenzenesulfonamide can also undergo nucleophilic aromatic substitution (SNAr) under certain conditions. For an SNAr reaction to be facile, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In 5-Bromo-2-methylbenzenesulfonamide, the sulfonamide group is electron-withdrawing, which can facilitate SNAr reactions, particularly with strong nucleophiles at elevated temperatures. [4][13][14][15][16] General Reaction Scheme:

Where Ar-Br is 5-Bromo-2-methylbenzenesulfonamide and Nu⁻ is a nucleophile.

Table 5: General Conditions for Nucleophilic Aromatic Substitution

| Entry | Substrate | Nucleophile | Base | Solvent | Temp. (°C) |

| 1 | 5-Bromo-1-chloro-2-methyl-3-nitrobenzene | Amine | K₂CO₃ / Cs₂CO₃ | DMF | 80-120 [4][13] |

| 2 | Activated Aryl Halide | Amine | Strong Base | Polar Aprotic | Elevated |

Experimental Protocol: General Procedure for SNAr with an Amine [4][13]

-

In a round-bottom flask, dissolve 5-Bromo-2-methylbenzenesulfonamide (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.

-